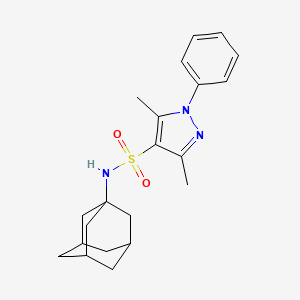![molecular formula C10H13N3S B7459537 [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a chemical compound with potential applications in scientific research. This compound is also known as MPTA and has a molecular formula of C12H14N2S. MPTA is a heterocyclic compound that contains both pyrazole and thiophene rings. It is a relatively new compound and has not been extensively studied yet. However, its unique structure and properties make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of MPTA is not fully understood yet. However, its unique structure suggests that it may interact with biological systems in a specific way. MPTA contains both pyrazole and thiophene rings, which are known to have potential biological activities. The pyrazole ring is a common pharmacophore in many drugs, and the thiophene ring is known to have anti-inflammatory and antioxidant properties. Therefore, MPTA may have a dual mechanism of action that involves both rings.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTA have not been extensively studied yet. However, its unique structure and potential biological activities suggest that it may have various effects on biological systems. MPTA may have anti-inflammatory, antioxidant, and neuroprotective properties. It may also interact with various enzymes and receptors in the body, leading to different biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPTA in lab experiments include its high purity, relatively high yield, and unique structure. MPTA can be easily synthesized using commercially available starting materials, and its purity can be achieved through simple purification techniques. The limitations of using MPTA in lab experiments include its relatively new status and limited research on its properties and effects. Further studies are needed to fully understand the potential applications and limitations of MPTA in scientific research.
Zukünftige Richtungen
There are many future directions for the study of MPTA in scientific research. One potential direction is the synthesis of novel compounds based on the structure of MPTA. These compounds may have potential biological activities and can be used as drug candidates for the treatment of various diseases. Another direction is the study of the mechanism of action of MPTA and its effects on biological systems. Further studies are needed to fully understand the biochemical and physiological effects of MPTA and its potential applications in scientific research.
Synthesemethoden
The synthesis of MPTA can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-methyl-1H-pyrazole-5-carbaldehyde by reacting 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The second step involves the preparation of 2-thiophenemethanamine by reacting 2-thiophenemethanol with ammonia. The final step involves the condensation of the two intermediate compounds to form MPTA. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
MPTA has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA can be used as a starting material for the synthesis of novel compounds with potential biological activities. The unique structure of MPTA makes it a promising candidate for the development of new drugs for the treatment of various diseases. MPTA can also be used as a tool compound for the study of biological systems and mechanisms of action.
Eigenschaften
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLIQAZFTWRFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

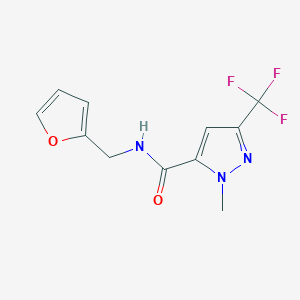
![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)

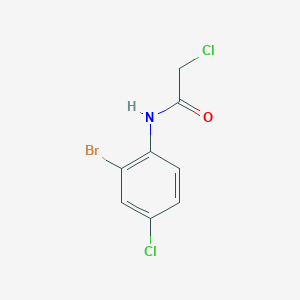
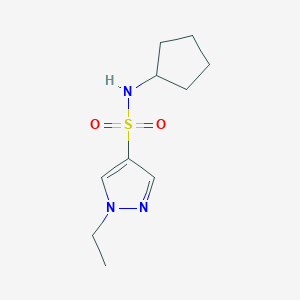
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
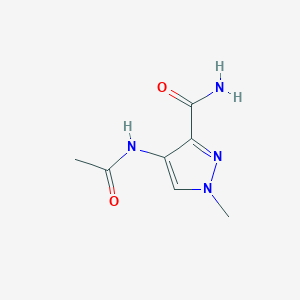
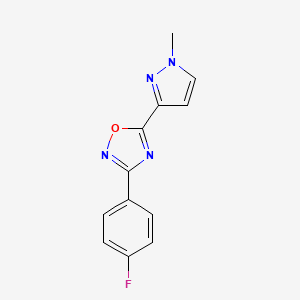
![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
